molecular formula C20H26N2O B8504887 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinemethanol CAS No. 61086-05-3

4-(phenylamino)-1-(2-phenylethyl)-4-piperidinemethanol

Cat. No.: B8504887
CAS No.: 61086-05-3
M. Wt: 310.4 g/mol
InChI Key: VVJWPSNDGLSAMC-UHFFFAOYSA-N
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Description

4-(phenylamino)-1-(2-phenylethyl)-4-piperidinemethanol is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a phenylamino group and a phenylethyl group

Properties

CAS No.

61086-05-3

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

[4-anilino-1-(2-phenylethyl)piperidin-4-yl]methanol

InChI

InChI=1S/C20H26N2O/c23-17-20(21-19-9-5-2-6-10-19)12-15-22(16-13-20)14-11-18-7-3-1-4-8-18/h1-10,21,23H,11-17H2

InChI Key

VVJWPSNDGLSAMC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CO)NC2=CC=CC=C2)CCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinemethanol typically involves multi-step organic reactions. One common method involves the reaction of piperidine with benzyl chloride to form N-benzylpiperidine. This intermediate is then subjected to a series of reactions including reduction, substitution, and condensation to introduce the phenylamino and phenylethyl groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(phenylamino)-1-(2-phenylethyl)-4-piperidinemethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenylamino and phenylethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(phenylamino)-1-(2-phenylethyl)-4-piperidinemethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinemethanol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Piperidinemethanol, 4-(phenylamino)-1-(2-methylphenyl)-
  • 4-Piperidinemethanol, 4-(phenylamino)-1-(2-ethylphenyl)-

Uniqueness

4-(phenylamino)-1-(2-phenylethyl)-4-piperidinemethanol is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

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